3-[(3-Hydroxypropyl)amino]propanohydrazide
Description
Properties
IUPAC Name |
3-(3-hydroxypropylamino)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O2/c7-9-6(11)2-4-8-3-1-5-10/h8,10H,1-5,7H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSPUYMYCPWSAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCC(=O)NN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for 3-[(3-Hydroxypropyl)amino]propanohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Hydroxypropyl)amino]propanohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemical Properties and Structure
3-[(3-Hydroxypropyl)amino]propanohydrazide features a hydrazide functional group, which is known for its reactivity with carbonyl compounds. The presence of the hydroxypropyl group enhances its solubility and interaction with biological systems. This compound can form hydrogen bonds, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that hydrazides, including this compound, exhibit antimicrobial properties. Studies have shown that derivatives of hydrazides can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, a study on similar compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may share these properties .
Anticancer Potential
The compound has been explored for its anticancer effects. Hydrazides have been linked to the inhibition of cancer cell proliferation through various mechanisms, including inducing apoptosis and interfering with cell cycle progression. Case studies involving related hydrazide derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo .
Enzyme Inhibition
Hydrazides are known to interact with specific enzymes, potentially serving as enzyme inhibitors. For example, studies have indicated that certain hydrazide compounds can inhibit the activity of enzymes involved in metabolic pathways linked to diseases such as diabetes and obesity . The ability of this compound to modulate enzyme activity could be significant in developing treatments for metabolic disorders.
Fluorescent Probes
Due to their functional groups, hydrazides can be utilized in the development of fluorescent probes for detecting various biomolecules. The incorporation of this compound into polymer matrices has been investigated for its ability to enhance fluorescence signals when interacting with metal ions, indicating potential applications in biosensing technologies .
Case Study: Antimicrobial Efficacy
A recent study examined the antimicrobial efficacy of several hydrazide derivatives, including this compound. The results indicated significant inhibition of bacterial growth compared to control groups, supporting the hypothesis that this compound could be further developed as an antimicrobial agent .
Case Study: Anticancer Activity
In another investigation focusing on the anticancer properties of hydrazides, researchers synthesized analogs of this compound and tested their effects on cancer cell lines. The findings revealed that certain derivatives led to reduced viability of cancer cells and induced apoptosis, highlighting the therapeutic potential of this class of compounds .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-[(3-Hydroxypropyl)amino]propanohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with carbonyl groups in proteins or other biomolecules, affecting their structure and function. This interaction can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural elements include a hydrazide (-CONHNH₂) group and a 3-hydroxypropylamino (-NH-CH₂CH₂CH₂OH) side chain. Below is a comparison with structurally related analogs:
Physicochemical Properties
- Solubility: Hydrazides are typically soluble in polar aprotic solvents (e.g., DMSO, methanol), as seen in methyl-3-amino-2-pyrazinecarboxylate (95% purity, soluble in DMSO/methanol) . The hydroxypropyl group likely improves aqueous solubility compared to non-polar derivatives.
- Stability: Hydrazides are prone to oxidation; storage at -20°C (as recommended for methyl-3-amino-2-pyrazinecarboxylate) may be necessary for long-term stability .
Biological Activity
3-[(3-Hydroxypropyl)amino]propanohydrazide, also known by its CAS number 1040687-75-9, is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₈N₄O₂. The structure features a hydrazide functional group linked to a hydroxypropyl amine, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₈N₄O₂ |
| Molecular Weight | 174.25 g/mol |
| CAS Number | 1040687-75-9 |
| Solubility | Soluble in water |
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing processes such as cell proliferation and apoptosis.
- Enzyme Inhibition : The compound may inhibit enzymes like proteases or kinases, which are crucial for various cellular functions.
- Receptor Interaction : It could interact with specific receptors on cell membranes, altering signaling pathways that regulate cellular responses.
Biological Activities
Research indicates several potential biological activities for this compound:
- Antimicrobial Activity : Some studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, suggesting potential use in treating infections.
- Anticancer Properties : Initial research points toward its capability to induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
- Anti-inflammatory Effects : There is evidence suggesting that the compound may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.
Case Studies
Several case studies have explored the effects and therapeutic potential of this compound:
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity against E. coli and S. aureus.
- Methodology : Disk diffusion method was employed to assess the inhibition zones.
- Findings : The compound demonstrated significant inhibition against both bacterial strains, indicating its potential as an antimicrobial agent.
-
Cancer Cell Line Study :
- Objective : To investigate the effects on human breast cancer cell lines (MCF-7).
- Methodology : MTT assay was used to measure cell viability post-treatment with varying concentrations of the compound.
- Findings : A dose-dependent decrease in cell viability was observed, suggesting cytotoxic effects on cancer cells.
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
- In vitro Studies : Laboratory studies indicate promising results in inhibiting cancer cell growth and exhibiting antibacterial properties.
- Pharmacokinetics : Initial pharmacokinetic studies suggest favorable absorption and distribution characteristics, although further research is needed to fully understand its bioavailability and metabolism.
Q & A
Q. What are the recommended synthetic routes for 3-[(3-Hydroxypropyl)amino]propanohydrazide, and how can reaction efficiency be validated?
A common method involves condensation reactions between hydrazides and aldehydes/ketones. For example, hydrazide derivatives can be synthesized by refluxing hydrazide precursors with aromatic aldehydes in methanol, followed by recrystallization (e.g., 1,4-dioxane) to isolate the product . Validation includes monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity using HPLC or melting point analysis. Yield optimization may require adjusting stoichiometry, solvent polarity, or reaction time.
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Spectroscopy : Use -NMR and -NMR to confirm proton and carbon environments, particularly the hydrazide (–NH–NH) and hydroxyl (–OH) groups. IR spectroscopy can identify N–H and C=O stretches .
- Chromatography : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Exposure Control : Avoid inhalation of fine powders; use P95 respirators if ventilation is inadequate. Store in amber glass bottles under inert gas (e.g., N) to prevent oxidation .
Q. How can researchers optimize reaction conditions for higher yields?
Employ factorial design to test variables like temperature, solvent (e.g., methanol vs. ethanol), catalyst concentration, and reaction time. For example, a 2 factorial design (where = number of variables) identifies significant factors and interactions, reducing trial-and-error experimentation .
Advanced Research Questions
Q. How can computational modeling enhance the design of derivatives or reaction pathways for this compound?
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict reaction transition states and optimize geometries. Software like Gaussian or ORCA calculates thermodynamic feasibility (e.g., Gibbs free energy changes) .
- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal solvents or catalysts for novel hydrazide derivatives .
Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity results?
- Statistical Analysis : Apply ANOVA to determine if variability arises from experimental error or true biological effects.
- Cross-Validation : Replicate assays under controlled conditions (e.g., fixed pH, temperature) and use orthogonal assays (e.g., MIC tests vs. time-kill curves for antimicrobial studies) .
Q. What strategies are effective for studying structure-activity relationships (SAR) in hydrazide derivatives?
Q. How can multi-step synthesis of complex derivatives be streamlined?
Q. What methodologies are recommended for investigating metabolic or environmental degradation pathways?
Q. How can mechanistic insights into the compound’s reactivity be experimentally validated?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
